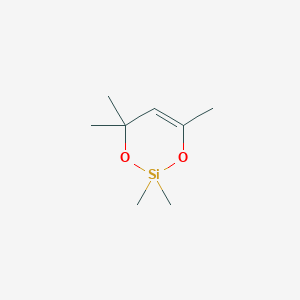
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline is a unique organosilicon compound characterized by its distinctive structure, which includes a dioxasiline ring with multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline typically involves the reaction of a suitable silane precursor with a diol under controlled conditions. One common method is the reaction of trimethylsilyl chloride with a diol in the presence of a base, such as triethylamine, to form the dioxasiline ring. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized organosilicon compounds.
Applications De Recherche Scientifique
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: It is used in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism by which 2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline exerts its effects involves interactions with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways related to its applications. For example, in materials science, it can enhance the properties of polymers by providing stability and flexibility.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4,6-Pentamethylheptane: Another organosilicon compound with a similar structure but different functional groups.
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasilane: A closely related compound with slight variations in its molecular structure.
Uniqueness
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline is unique due to its specific arrangement of methyl groups and the presence of the dioxasiline ring. This structure imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
65738-80-9 |
|---|---|
Formule moléculaire |
C8H16O2Si |
Poids moléculaire |
172.30 g/mol |
Nom IUPAC |
2,2,4,4,6-pentamethyl-1,3,2-dioxasiline |
InChI |
InChI=1S/C8H16O2Si/c1-7-6-8(2,3)10-11(4,5)9-7/h6H,1-5H3 |
Clé InChI |
FRUNFYRFWFDMBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(O[Si](O1)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)
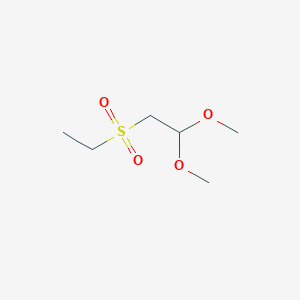
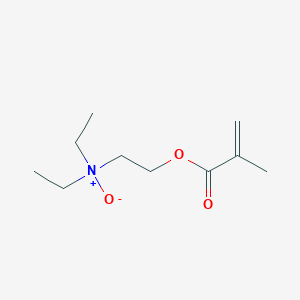

![N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine](/img/structure/B14471611.png)
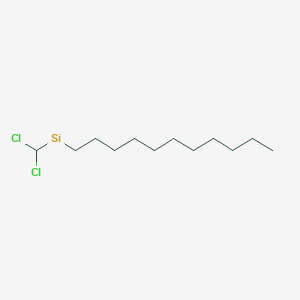
![Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate](/img/structure/B14471617.png)
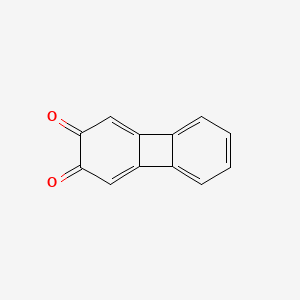
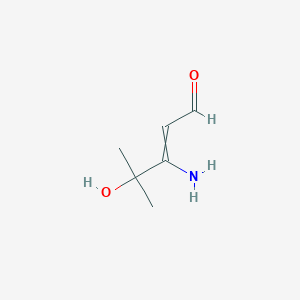
![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)

![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)

